molecular formula C11H16N4O2 B2474980 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxyacetamide CAS No. 1788532-56-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxyacetamide

Cat. No. B2474980
CAS RN: 1788532-56-8
M. Wt: 236.275
InChI Key: XJDPRGAZFXNZOJ-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxyacetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds involves various methods . One such method involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Researchers have synthesized pyrazole-acetamide derivatives to construct Co(II) and Cu(II) coordination complexes. These complexes, characterized by various spectroscopic methods, demonstrate significant antioxidant activities. The study highlights the effect of hydrogen bonding on self-assembly processes and reveals the antioxidant potential of ligands and their complexes through in vitro assays. This research opens avenues for the development of antioxidant agents and explores the structural intricacies of coordination complexes for potential applications in material science and biology (Chkirate et al., 2019).

Synthetic Methodologies for β-hydroxyacetamides

A novel methodology under base-free conditions and microwave irradiation has been developed for the synthesis of β-hydroxyacetamides, featuring pyrazole, imidazole, and benzimidazole groups. This environmentally friendly protocol facilitates the preparation of key intermediates for oxazolines and other biologically relevant derivatives, highlighting the versatility of such compounds in synthetic organic chemistry (Hernández-Fernández et al., 2015).

Cytotoxic Activity of Pyrazole-Dicarboxylates

The synthesis of novel pyrazole-3,4-dicarboxylates and their evaluation for cytotoxic activity against the P815 mastocytoma cell line represents another facet of research. This study provides insights into the potential anticancer properties of pyrazole derivatives, suggesting a promising direction for the development of new therapeutic agents (Sekkak et al., 2013).

Antimicrobial Activity of Pyrazole-Imidazole Hybrids

The synthesis and antimicrobial evaluation of novel pyrazole-imidazole hybrids have been explored. These compounds exhibit moderate to good inhibitory activity against bacterial and fungal strains, with certain derivatives showing significant activity against C. albicans. This research underscores the antimicrobial potential of pyrazole-imidazole hybrids, contributing to the search for new antimicrobial agents (Punia et al., 2021).

Molecular Docking and Pharmacological Evaluation

Computational and pharmacological evaluations of heterocyclic derivatives, including pyrazoles, for toxicity assessment and potential anticancer, antioxidant, analgesic, and anti-inflammatory actions, have been conducted. This comprehensive study leverages molecular docking to predict binding affinities and pharmacological assays to assess biological activities, demonstrating the multifaceted applications of pyrazole derivatives in drug discovery and development (Faheem, 2018).

properties

IUPAC Name

2-ethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-2-17-9-10(16)12-5-6-14-7-8-15-11(14)3-4-13-15/h3-4,7-8H,2,5-6,9H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDPRGAZFXNZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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